Creb-IN-1 TFA: A Technical Guide to a Selective CREB Inhibitor
Creb-IN-1 TFA: A Technical Guide to a Selective CREB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Creb-IN-1 TFA, a potent and selective inhibitor of the cAMP response element-binding protein (CREB). This document details its mechanism of action, quantitative data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to CREB and Its Role as a Therapeutic Target
The cyclic AMP-responsive element-binding protein (CREB) is a ubiquitously expressed transcription factor that plays a critical role in a wide array of cellular processes.[1] These include cell proliferation, differentiation, survival, and synaptic plasticity. CREB is activated through phosphorylation by a variety of upstream kinases in response to extracellular signals. Once activated, it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.
Dysregulation of CREB activity has been implicated in numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. In many cancers, CREB is overexpressed and/or hyperactivated, leading to the transcription of genes that promote tumor growth and survival. This makes CREB a compelling target for the development of novel therapeutics.
Creb-IN-1 TFA: A Potent and Selective CREB Inhibitor
Creb-IN-1 TFA is a potent and orally active small molecule inhibitor of CREB. It has been shown to effectively inhibit CREB-mediated gene transcription and suppress the growth of cancer cells.
Mechanism of Action
While the precise binding site of Creb-IN-1 TFA is not fully elucidated in the provided information, its function as a CREB inhibitor is characterized by the suppression of CREB-mediated gene transcription. This can occur through several potential mechanisms, such as:
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Direct inhibition of CREB binding to DNA: The inhibitor could bind to the basic leucine zipper (bZIP) domain of CREB, preventing its interaction with CRE sites on DNA.
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Disruption of CREB dimerization: CREB must form a dimer to bind effectively to DNA. The inhibitor might interfere with this dimerization process.
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Inhibition of the interaction with co-activators: The recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300, is essential for CREB-mediated transcription. Creb-IN-1 TFA could block this interaction.
Quantitative Data
The following table summarizes the available quantitative data for Creb-IN-1 TFA.
| Compound | Assay Type | Value | Cell Line/System | Reference |
| Creb-IN-1 TFA | CREB Inhibition (IC50) | 0.18 µM | Not specified | [2][3][4] |
Note: The provided search results specify the IC50 value but do not detail the specific cell line or assay conditions used for its determination.
Signaling Pathways Involving CREB
The activity of CREB is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for contextualizing the action of CREB inhibitors.
Caption: CREB Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CREB inhibitors like Creb-IN-1 TFA.
CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory effect of a compound on CREB's transcriptional activity.
Materials:
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HEK293T cells (or other suitable cell line)
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CRE-Luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene)
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Transfection reagent
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Creb-IN-1 TFA
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Forskolin (or other adenylyl cyclase activator)
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Luciferase assay reagent
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96-well cell culture plates
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Luminometer
Protocol:
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Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
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Transfection: Co-transfect the cells with the CRE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.
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Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Creb-IN-1 TFA. Incubate for a predetermined time (e.g., 1-2 hours).
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Stimulation: Add a CREB activator, such as forskolin (e.g., 10 µM final concentration), to the wells to induce CREB-mediated transcription.
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Incubation: Incubate the cells for an additional 4-6 hours.
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Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of Creb-IN-1 TFA to determine the IC50 value.
Caption: Luciferase Reporter Assay Workflow.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of Creb-IN-1 TFA on the viability and proliferation of cancer cells.
Materials:
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Cancer cell line of interest (e.g., breast cancer cell line)
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Creb-IN-1 TFA
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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DMSO (Dimethyl sulfoxide)
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96-well cell culture plates
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Microplate reader
Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a range of concentrations of Creb-IN-1 TFA. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
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Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Western Blot Analysis for Phospho-CREB
This technique is used to determine if Creb-IN-1 TFA affects the phosphorylation state of CREB.
Materials:
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Cell line of interest
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Creb-IN-1 TFA
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Stimulating agent (e.g., forskolin)
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Lysis buffer
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Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-loading control e.g., β-actin)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
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SDS-PAGE equipment and reagents
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Western blot transfer system
Protocol:
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Cell Treatment: Culture and treat cells with Creb-IN-1 TFA for a specified time, followed by stimulation with an agent that induces CREB phosphorylation.
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Cell Lysis: Lyse the cells and quantify the protein concentration.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-CREB and total CREB. A loading control antibody should also be used.
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Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.
Conclusion
Creb-IN-1 TFA is a valuable tool for researchers studying the role of CREB in health and disease. Its potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the characterization of this and other CREB inhibitors. Further studies are warranted to fully elucidate the mechanism of action of Creb-IN-1 TFA and to evaluate its efficacy and safety in preclinical and clinical settings.
